molecular formula C5H4FN3 B12971702 3-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile

3-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B12971702
M. Wt: 125.10 g/mol
InChI Key: ZUSOVAKLAFZMBD-UHFFFAOYSA-N
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Description

3-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound that features a pyrazole ring substituted with a fluorine atom at the third position, a methyl group at the first position, and a nitrile group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with α-bromo ketones in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are compatible with large-scale production is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride and alkyl halides can be used for substitution reactions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

    Substitution: Products with different functional groups replacing the fluorine atom.

    Reduction: Formation of 3-Fluoro-1-methyl-1H-pyrazole-4-amine.

    Oxidation: Formation of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science .

Properties

Molecular Formula

C5H4FN3

Molecular Weight

125.10 g/mol

IUPAC Name

3-fluoro-1-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C5H4FN3/c1-9-3-4(2-7)5(6)8-9/h3H,1H3

InChI Key

ZUSOVAKLAFZMBD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)F)C#N

Origin of Product

United States

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